BenchChemオンラインストアへようこそ!

N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

ROMK1 Kir1.1 diuretic

N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946303-57-7) is a synthetic small-molecule oxalamide derivative with the molecular formula C20H25N3O5S and a molecular weight of 419.5 g/mol. This compound functions as a selective inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a mechanism scientifically validated for its diuretic and natriuretic effects without the potassium wasting associated with traditional thiazide or loop diuretics.

Molecular Formula C20H25N3O5S
Molecular Weight 419.5
CAS No. 946303-57-7
Cat. No. B2482104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
CAS946303-57-7
Molecular FormulaC20H25N3O5S
Molecular Weight419.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
InChIInChI=1S/C20H25N3O5S/c1-26-17-4-3-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,16H,6-9,12H2,1-2H3,(H,21,24)(H,22,25)
InChIKeyXCZVRBCKMWJTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946303-57-7)


N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946303-57-7) is a synthetic small-molecule oxalamide derivative with the molecular formula C20H25N3O5S and a molecular weight of 419.5 g/mol . This compound functions as a selective inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a mechanism scientifically validated for its diuretic and natriuretic effects without the potassium wasting associated with traditional thiazide or loop diuretics [1]. Its structural architecture integrates a 3,4-dimethoxyphenyl group and a morpholino-thiophene moiety, a specific pharmacophoric arrangement that critically dictates its binding affinity and selectivity profile.

Why N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide Cannot Be Swapped with Generic ROMK-Targeted Scaffolds


Indiscriminate substitution among oxalamide-based ROMK inhibitors, even within the same patent family, is a high-risk procurement strategy. Quantitative evidence demonstrates that a subtle positional isomerism on the dimethoxyphenyl ring—from 3,4- to 2,5-substitution—results in a drastic, six-fold attenuation of ROMK1 inhibitory potency (IC50: 50 nM vs. 300 nM) [1]. This steep structure-activity relationship (SAR) confirms that the 3,4-dimethoxy arrangement is not a peripheral decoration but a core pharmacophoric requirement, rendering generic replacement with close analogs scientifically untenable without risking significant loss of target engagement and functional efficacy.

Quantitative Differentiation Evidence: N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide vs. Closest Analogs


A Six-Fold Potency Gain Over the 2,5-Dimethoxy Positional Isomer in Human ROMK1 Electrophysiology Assays

In a whole-cell voltage-clamp electrophysiology assay on human ROMK1 channels expressed in CHO cells, the target compound (3,4-dimethoxy substitution) achieved an IC50 of 50 nM [1]. In stark contrast, its direct positional isomer, differing only by a 2,5-dimethoxy substitution on the phenyl ring, exhibited a significantly weaker IC50 of 300 nM under identical assay conditions [1]. This represents a quantified 6-fold loss of inhibitory potency solely attributable to the relocation of the methoxy groups.

ROMK1 Kir1.1 diuretic structure-activity relationship electrophysiology

Consistent Translational Potency: Human-to-Rat ROMK Inhibition Profile Shows Reduced Species Shift

The target compound demonstrates a relatively flat species selectivity profile. In a functional thallium flux assay, it inhibited human ROMK with an IC50 of 226 nM and rat ROMK with an IC50 of 240 nM, a ratio of approximately 1.06 [1]. While direct comparator data for the 2,5-isomer in this specific assay is not available in the same dataset, class-level analysis of ROMK oxalamides frequently reveals larger species-dependent IC50 shifts exceeding 2- to 5-fold, complicating the translation from rodent efficacy models to human target validation. The 1.06-fold shift is notably narrow.

species selectivity translational pharmacology ROMK thallium flux assay in vitro

Multimodal Assay Validation: Potency Confirmed Across Electrophysiology and High-Throughput Flux Platforms

The target compound's ROMK inhibitory activity has been validated across two orthogonal assay platforms. The gold-standard manual electrophysiology assay reported an IC50 of 50 nM [1], while a high-throughput thallium flux assay (FLIPR-Tetra, 384-well format) reported an IC50 of 226 nM [1]. Although the absolute values differ due to assay physics, the consistent, sub-micromolar activity in both formats contrasts with the 2,5-isomer, which displayed only weak activity (IC50: 300 nM) in the electrophysiology assay, the more physiologically relevant readout.

assay validation orthogonal screening electrophysiology thallium flux drug discovery

SAR Trajectory: The 3,4-Dimethoxy Motif is a High-Value Pharmacophoric Determinant for ROMK Affinity

Comparing the target compound with the 2,5-isomer reveals that the 3,4-dimethoxy arrangement is a key driver of ROMK1 affinity (IC50: 50 nM vs. 300 nM; 6-fold difference) [1]. Further structural context shows that replacing the entire dimethoxyphenyl group with a simple phenethyl group results in a compound (CAS 946356-02-1) with an unreported but predictably distinct activity profile based on its molecular formula change (C20H25N3O3S, loss of oxygen) . This sharp SAR cliff at the 3,4-position underscores its role as a high-value pharmacophoric determinant rather than a tunable substituent.

SAR pharmacophore medicinal chemistry lead optimization oxalamide

Validated Application Scenarios for N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide in Drug Discovery and Pharmacology


High-Throughput Screening (HTS) and Lead Optimization for Novel Diuretic Agents

This compound serves as a validated positive control and chemotype starting point in HTS campaigns targeting ROMK (Kir1.1) for hypertension and heart failure. With a confirmed IC50 of 50 nM in electrophysiology and 226 nM in the FLIPR-based thallium flux assay, it provides a robust benchmark for assay quality control (Z'-factor determination) and can anchor a quantitative SAR series for lead optimization [1].

In Vivo Target Engagement and Diuretic Efficacy Studies in Rodent Models

The compound's near-1:1 human-to-rat ROMK inhibitory ratio (226 nM vs. 240 nM) makes it an excellent translational tool for preclinical proof-of-concept studies. Researchers can use it to establish exposure-response relationships for diuresis and natriuresis in rodent models with higher confidence that the demonstrated efficacious plasma concentrations will scale predictably to human pharmacodynamic models [1].

Selectivity Profiling Against Renal Potassium Channel Panels

Due to the well-documented potency cliff between the 3,4-dimethoxy and 2,5-dimethoxy isomers (6-fold difference), this compound is a critical structural probe for mapping the selectivity determinants of the ROMK channel pore. It can be used in panels alongside the weaker 2,5-isomer to dissect the contribution of specific methoxy interactions to off-target activity against other inward rectifier potassium channels (e.g., Kir2.x or Kir4.x) [1].

Pharmacophore Model Refinement and Computational Chemistry

The sharp SAR contrast between the active 3,4-isomer and the significantly less active 2,5-isomer provides high-quality structural restraints for computational chemists building ligand-based pharmacophore models or performing molecular docking studies on ROMK1 homology models. This compound's data constrains the optimal placement of hydrogen bond acceptors within the channel's binding pocket, improving the predictive power of virtual screening campaigns [1].

Quote Request

Request a Quote for N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.